molecular formula C6H11NO2 B1653343 Methyl 2-aminocyclobutane-1-carboxylate CAS No. 1807558-23-1

Methyl 2-aminocyclobutane-1-carboxylate

Cat. No.: B1653343
CAS No.: 1807558-23-1
M. Wt: 129.16 g/mol
InChI Key: IMHXOVKGKHSNDO-WHFBIAKZSA-N
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Description

Methyl 2-aminocyclobutane-1-carboxylate is a chiral compound with a cyclobutane ring structure It is known for its unique stereochemistry, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable amino acid derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 2-aminocyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its unique structure.

    Industry: The compound can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-Methyl 2-aminocyclobutanecarboxylate: A stereoisomer with different biological activity.

    Cyclobutane derivatives: Other compounds with a cyclobutane ring structure but different functional groups.

Uniqueness

Methyl 2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring precise control over molecular interactions and activities.

Properties

CAS No.

1807558-23-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1S,2S)-2-aminocyclobutane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1

InChI Key

IMHXOVKGKHSNDO-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H]1N

SMILES

COC(=O)C1CCC1N

Canonical SMILES

COC(=O)C1CCC1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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